Poly(2'-methylthioadenylic acid)

Übersicht

Beschreibung

2-Methylthioadenosine 5’-monophosphate triethylammonium salt hydrate is a synthetic organic compound that functions as an antagonist of the P2Y12 receptor. This receptor plays a crucial role in platelet activation and thrombosis. The compound is widely used in scientific research to study platelet function and thrombosis mechanisms .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-methylthioadenosine 5’-monophosphate triethylammonium salt hydrate involves the methylation of adenosine followed by phosphorylation. The reaction conditions typically include the use of methylating agents and phosphorylating reagents under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to meet research-grade standards .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 2-Methylthioadenosin-5'-Monophosphat-Triethylammoniumsalz-Hydrat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können sie in reduzierte Formen mit unterschiedlichen biologischen Aktivitäten umwandeln.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten häufig Nukleophile wie Amine oder Thiole unter milden Bedingungen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von 2-Methylthioadenosin-5'-Monophosphat mit veränderten biologischen Aktivitäten .

Wissenschaftliche Forschungsanwendungen

Biochemical Research Applications

1.1 Enzyme Modulation and Signal Transduction

Poly(2'-methylthioadenylic acid) acts as an agonist for specific purinergic receptors, influencing critical cellular processes such as proliferation and apoptosis. Its ability to mimic natural adenosine derivatives allows it to modulate enzyme activities effectively. This property is particularly useful in studying signal transduction pathways that are pivotal in various biological processes.

1.2 Binding Studies

Research has demonstrated that poly(2'-methylthioadenylic acid) can bind effectively to specific receptors, impacting downstream signaling pathways. Binding affinity studies often utilize radiolabeled compounds or fluorescence-based assays to evaluate the kinetics of these interactions. The unique methylthio substitution enhances its binding properties compared to natural nucleotides, making it a valuable tool in pharmacological investigations.

Therapeutic Applications

2.1 Cancer Research

Poly(2'-methylthioadenylic acid) has shown potential as a therapeutic agent in cancer research due to its ability to influence cell growth and apoptosis. Its structural characteristics allow it to be utilized in studies focusing on cancer cell signaling pathways, providing insights into how tumor cells respond to various treatments.

2.2 Cardiovascular Research

The compound's role as a selective antagonist for the P2Y12 receptor makes it relevant in cardiovascular research, particularly concerning platelet aggregation and thrombus formation. By inhibiting ADP-dependent platelet aggregation, poly(2'-methylthioadenylic acid) could be explored for developing new antiplatelet therapies .

Wirkmechanismus

The compound exerts its effects by antagonizing the P2Y12 receptor, which is coupled to the G protein Gi. This inhibition prevents the activation of downstream signaling pathways involved in platelet aggregation and thrombus formation. The molecular targets include the P2Y12 receptor and associated signaling molecules such as cyclic adenosine monophosphate (cAMP) and vasodilator-stimulated phosphoprotein (VASP) .

Vergleich Mit ähnlichen Verbindungen

Cangrelor: Another P2Y12 antagonist with similar inhibitory effects on platelet activation.

Ticagrelor: A reversible P2Y12 inhibitor used clinically to prevent thrombotic events.

Clopidogrel: An irreversible P2Y12 inhibitor widely used as an antiplatelet drug.

Uniqueness: 2-Methylthioadenosine 5’-monophosphate triethylammonium salt hydrate is unique due to its specific structure and mechanism of action. Unlike other P2Y12 antagonists, it does not significantly raise intra-platelet cAMP levels, making it a valuable tool for studying P2Y12-dependent mechanisms without off-target effects .

Biologische Aktivität

Poly(2'-methylthioadenylic acid) (PMA) is a synthetic polymer derived from the nucleotide adenosine, specifically modified at the 2' position with a methylthio group. This modification enhances its biological activity, particularly in terms of its interactions with cellular processes. The compound has garnered attention for its potential applications in drug delivery, gene therapy, and as an antiviral agent due to its unique properties.

PMA exhibits several biological activities that can be attributed to its structural characteristics:

- Gene Delivery : PMA has been shown to facilitate the delivery of nucleic acids into cells. Its ability to disrupt endosomal membranes allows for the efficient release of therapeutic agents into the cytosol, enhancing gene transfection rates .

- Antiviral Properties : The compound has demonstrated antiviral activity against various viruses by inhibiting their replication mechanisms. This is particularly relevant in the context of RNA viruses, where PMA can interfere with viral RNA synthesis .

- Antiproliferative Effects : PMA has been studied for its antiproliferative effects on cancer cells. It can induce apoptosis in specific cancer cell lines, making it a candidate for cancer therapy .

Comparative Studies

Table 1 summarizes key findings from various studies investigating the biological activity of PMA compared to other similar compounds.

Case Study 1: Gene Delivery Applications

In a study published in 2023, researchers explored the potential of PMA as a carrier for gene therapy. The study demonstrated that PMA could enhance the transfection efficiency of plasmid DNA in human cell lines. The results indicated that PMA-modified lipoplexes showed significantly increased gene expression compared to control groups, suggesting its effectiveness as a gene delivery vector .

Case Study 2: Antiviral Activity

Another significant study assessed the antiviral properties of PMA against influenza virus. The findings revealed that PMA could inhibit viral replication by interfering with the virus's ability to utilize host cellular machinery for RNA synthesis. The compound demonstrated a dose-dependent reduction in viral titers, highlighting its potential as a therapeutic agent against viral infections .

Case Study 3: Cancer Therapeutics

Research conducted on the antiproliferative effects of PMA on prostate cancer cells showed promising results. The study indicated that treatment with PMA led to a significant decrease in cell viability and induced apoptosis through caspase activation pathways. This suggests that PMA could be developed further as an anticancer drug .

Eigenschaften

IUPAC Name |

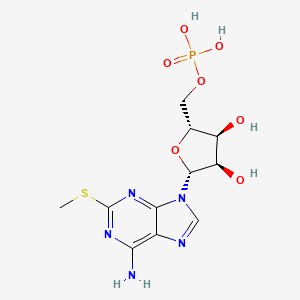

[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N5O7PS/c1-25-11-14-8(12)5-9(15-11)16(3-13-5)10-7(18)6(17)4(23-10)2-22-24(19,20)21/h3-4,6-7,10,17-18H,2H2,1H3,(H2,12,14,15)(H2,19,20,21)/t4-,6-,7-,10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVTFTCNRRAQHEQ-KQYNXXCUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N5O7PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70221068 | |

| Record name | Poly(2'-methylthioadenylic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70221068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70804-88-5 | |

| Record name | Poly(2'-methylthioadenylic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70221068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.